molecular formula C9H10IN B13538153 8-Iodo-1,2,3,4-tetrahydroquinoline CAS No. 1038731-97-3

8-Iodo-1,2,3,4-tetrahydroquinoline

Cat. No.: B13538153
CAS No.: 1038731-97-3
M. Wt: 259.09 g/mol
InChI Key: GYQKIMYDVBKPMQ-UHFFFAOYSA-N
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Description

8-Iodo-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of an iodine atom at the 8th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the tetrahydroquinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to the parent tetrahydroquinoline.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the iodine atom under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 1,2,3,4-Tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.

Scientific Research Applications

8-Iodo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can inhibit the function of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: The parent compound without the iodine substitution.

    8-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure with a bromine atom instead of iodine.

    8-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 8-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine make it a more potent electrophile, enhancing its ability to participate in various chemical reactions .

Properties

CAS No.

1038731-97-3

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

8-iodo-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2

InChI Key

GYQKIMYDVBKPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)I)NC1

Origin of Product

United States

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